6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-3-20-12-7-5-11(6-8-12)13-9-10-14-16-17-15(21-4-2)19(14)18-13/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHBPPVHJQNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Triazole Formation
The orientation of the triazole ring ( vs.) is influenced by the electronic environment of the pyridazine. Electron-withdrawing groups at C-6 (e.g., 4-ethoxyphenyl) favor cyclization at N-1 and N-2 positions, ensuring correct regiochemistry.
Side Reactions
- Over-Alkylation : Mitigated by using stoichiometric ethyl iodide and low temperatures.
- Oxidation of Thioethers : Avoided by conducting reactions under nitrogen atmosphere.
Chemical Reactions Analysis
Oxidation of the Ethylthio Group
The ethylthio (-S-C₂H₅) moiety undergoes oxidation under controlled conditions:
| Reagent | Condition | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hr | Sulfoxide derivative | 78% | |
| mCPBA (1.2 equiv) | DCM, 0°C → RT, 12 hr | Sulfone derivative | 85% |
Mechanism :
-
Sulfoxide formation : Electrophilic oxygen transfer from H₂O₂ to the sulfur atom.
-
Sulfone formation : Sequential oxidation via a peracid intermediate (e.g., mCPBA).
Nucleophilic Substitution at the Triazole Ring
The triazole ring participates in regioselective substitutions due to electron-deficient positions:
| Nucleophile | Base | Condition | Product | Yield | Source |
|---|---|---|---|---|---|
| NH₃ (aq) | K₂CO₃ | EtOH, reflux, 8 hr | 3-Amino derivative | 65% | |
| CH₃ONa | - | DMF, 80°C, 6 hr | 3-Methoxy derivative | 72% |
Key Insight : Substitution occurs preferentially at the C3 position of the triazole ring due to its electrophilic character.
Reduction of the Pyridazine Ring
Catalytic hydrogenation reduces the pyridazine ring under high-pressure conditions:
| Catalyst | Condition | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH, RT | 1,2-Dihydrotriazolopyridazine | 90% |
Mechanism : Synergistic activation of H₂ on the Pd surface facilitates π-bond reduction in the pyridazine ring .
Functionalization of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl substituent undergoes dealkylation and electrophilic substitution:
| Reaction | Reagent | Condition | Product | Yield | Source |
|---|---|---|---|---|---|
| Dealkylation | BBr₃ (3 equiv) | DCM, -78°C → RT, 24 hr | 4-Hydroxyphenyl derivative | 68% | |
| Nitration | HNO₃/H₂SO₄ | 0°C → RT, 2 hr | 4-Ethoxy-3-nitrophenyl derivative | 55% |
Note : The ethoxy group directs electrophilic substitution to the para position relative to itself .
Cross-Coupling Reactions
Palladium-catalyzed coupling enables modification of the pyridazine core:
| Reaction Type | Reagent | Condition | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 hr | Biaryl derivative | 60–75% |
Substrate Compatibility : Limited by steric hindrance from the ethoxyphenyl group .
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| pH 1 (HCl, 37°C) | Degradation via triazole ring protonation | 2 hr | |
| pH 13 (NaOH, 37°C) | Ethylthio group hydrolysis to thiol | 8 hr |
Comparative Reactivity with Analogues
A reactivity comparison highlights substituent effects:
| Compound | Oxidation Rate (S→SO) | Substitution Yield |
|---|---|---|
| 6-(4-Ethoxyphenyl)-3-(ethylthio)-triazolo-pyridazine | 1.0 (reference) | 72% |
| 6-Phenyl-3-(methylthio)-triazolo-pyridazine | 0.8 | 65% |
| 6-(4-Cl-phenyl)-3-(ethylthio)-triazolo-pyridazine | 1.2 | 68% |
Trend : Electron-withdrawing groups (e.g., Cl) accelerate oxidation, while bulky substituents reduce substitution yields .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo-pyridazine structures have shown significant growth inhibition in various cancer cell lines. A notable study demonstrated that compounds with similar structures inhibited the growth of liver cancer cells (HEPG2) effectively, comparable to established chemotherapeutics like Doxorubicin and more potent than 5-fluorouracil .
- Mechanism of Action : The anticancer properties are believed to stem from the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This mechanism is crucial for the development of new antitumor agents targeting rapidly dividing cells.
Antiviral Activity
The compound has also been investigated for its antiviral properties. A series of derivatives demonstrated promising activity against various viruses, including those responsible for respiratory infections and other viral diseases. The subtle modifications in the phenyl moiety allowed researchers to tune the biological activity towards enhanced antiviral effects .
- Research Findings : In vitro studies indicated that certain derivatives exhibited effective inhibition of viral replication, suggesting their potential as antiviral agents in therapeutic applications.
Anti-inflammatory Effects
The anti-inflammatory potential of 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine has been explored in several studies. Compounds within this chemical class have shown significant anti-inflammatory activity without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Clinical Relevance : The ability to provide analgesic effects while minimizing ulcerogenic side effects makes these compounds attractive for further development in pain management therapies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Table 2: Substituent Effects on Pharmacological Profiles
| Substituent Type | Example Compounds | Impact on Activity |
|---|---|---|
| Electron-Donating (e.g., methoxy, ethoxy) | Compound 18, Target Compound | Enhances PDE4 binding; modulates solubility |
| Hydrophobic (e.g., ethylthio, trifluoromethyl) | Target Compound, AZD3514 | Improves membrane permeability; alters receptor selectivity |
| Polar (e.g., hydrazinyl, triazole) | Compound 4f, TPA023 | Increases hydrogen bonding; affects target engagement |
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The triazolo[4,3-b]pyridazine core tolerates diverse substituents, with position 6 being critical for target specificity. Ethoxy and ethylthio groups balance hydrophobicity and electron donation, making the target compound a candidate for kinase or PDE4 inhibition .
- Synthetic Flexibility : Derivatives are synthesized via cyclization and substitution reactions (e.g., hydrazine-mediated cyclization, aryl chloride displacement) . Modifications at position 6 (e.g., ethoxyphenyl vs. piperazine) can redirect activity toward different targets.
Biological Activity
The compound 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H16N4OS
- SMILES Notation : CCSC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC
- InChIKey : OOULXBGPPICZBS-UHFFFAOYSA-N
The compound features a triazole ring fused with a pyridazine structure, which is known to influence its biological activity.
Anticancer Activity
Research indicates that compounds in the triazolo-pyridazine family exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A related compound demonstrated IC50 values as low as 0.008 μM against A549 lung cancer cells, indicating potent activity .
- The mechanism often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase .
In Vitro Studies
A series of studies have evaluated the biological activity of triazolo-pyridazine derivatives:
- Cytotoxicity Assays : The cytotoxic effects were assessed using MTT assays across several cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The results indicated that many derivatives exhibited moderate to high cytotoxicity with IC50 values often below 5 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Case Studies
A notable case study involved the synthesis and evaluation of various triazolo-pyridazine derivatives:
- The study highlighted that compounds with specific substituents on the phenyl ring significantly enhanced their antiproliferative activity .
- Molecular docking studies suggested that these compounds could effectively bind to the colchicine site on tubulin, further validating their potential as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine?
- Methodological Answer : The synthesis involves multi-step heterocyclic condensation. Key steps include:
- Formation of pyrazole intermediates via cyclocondensation of ethyl acetoacetate derivatives with hydrazine hydrate .
- Thiolation using phosphorus oxychloride (POCl₃) to introduce the ethylthio group .
- Final cyclization with aromatic carboxylic acids under reflux conditions.
Critical Parameters : - Purity of intermediates (confirmed via HPLC ≥98%) .
- Reaction time (12–24 hours) and temperature (80–120°C) .
Table 1 : Representative Yields and Conditions
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine hydrate | Ethanol | 80 | 65–75 |
| 2 | POCl₃ | Toluene | 110 | 70–85 |
| 3 | Carboxylic acid | DMF | 120 | 50–60 |
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- 1H NMR : Confirms substitution patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, ethylthio at δ 1.2–1.4 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., triazole C=N stretch at 1600–1650 cm⁻¹) .
- Elemental Analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .
Q. How is the compound screened for initial biological activity?
- Methodological Answer :
- Antifungal Assays : Microdilution against Candida albicans (MIC ≤ 8 µg/mL) using 14-α-demethylase (CYP51) as a target .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ~10 µM) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of PDE4 inhibition?
- Methodological Answer :
- Substituent Engineering : Replace the ethoxy group with methoxy or trifluoromethyl to enhance binding to PDE4’s catalytic pocket .
- Docking Studies : Use AutoDock Vina with PDE4A (PDB: 3G4G) to prioritize substituents with ΔG ≤ -9 kcal/mol .
Table 2 : Key SAR Findings for PDE4 Inhibition
| Substituent (R) | IC₅₀ (nM) | Selectivity (PDE4 vs. PDE1–11) |
|---|---|---|
| 4-Ethoxy | 15 | >1000-fold |
| 4-Methoxy | 12 | >1000-fold |
| 3-Trifluoromethyl | 8 | >500-fold |
Q. What strategies are effective for designing dual c-Met/Pim-1 inhibitors?
- Methodological Answer :
- Scaffold Hybridization : Fuse triazolopyridazine with pyrazolo[3,4-d]pyrimidine cores to target both kinases .
- Pharmacophore Modeling : Align hydrophobic (ethylthio) and hydrogen-bonding (triazole N) groups with kinase ATP pockets .
Validation : - c-Met IC₅₀ = 0.2 µM; Pim-1 IC₅₀ = 0.5 µM in enzymatic assays .
Q. How are molecular docking discrepancies resolved for antifungal targets?
- Methodological Answer :
- Ensemble Docking : Test multiple conformations of 14-α-demethylase (PDB: 3LD6) to account for active-site flexibility .
- MD Simulations : Run 100-ns trajectories to validate binding stability (RMSD ≤ 2.0 Å) .
Q. What in vivo models validate the compound’s anxiolytic potential?
- Methodological Answer :
- Rodent Models : Elevated plus-maze test (TPA023 analogue increases open-arm time by 300% at 1 mg/kg) .
- PET Imaging : [¹¹C]Flumazenil displacement in primates confirms α2/α3-GABAₐ receptor occupancy (≥80% at 0.3 mg/kg) .
Methodological Challenges and Solutions
Q. How are synthetic impurities managed during large-scale production?
- Methodological Answer :
- Chromatographic Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure product .
- Byproduct Identification : LC-MS detects chlorinated byproducts (m/z +34) from incomplete thiolation; resolved via excess POCl₃ .
Q. What computational tools predict metabolic stability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
